molecular formula C12H12N2O4 B1466270 Methyl 4-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzoate CAS No. 1338673-74-7

Methyl 4-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzoate

Cat. No.: B1466270
CAS No.: 1338673-74-7
M. Wt: 248.23 g/mol
InChI Key: AYZDPRRIMALKSP-UHFFFAOYSA-N
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Description

Methyl 4-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzoate (CAS 1338673-74-7) is a high-purity chemical compound supplied for research applications. With a molecular formula of C12H12N2O4 and a molecular weight of 248.24 g/mol , this benzoate ester derivative features a 3-methyl-1,2,4-oxadiazole moiety connected via a methoxy linker. The 1,2,4-oxadiazole ring system is a privileged structure in medicinal chemistry and drug discovery, known for its versatility as a bioisostere for carboxylic esters and amides . This characteristic makes derivatives like this compound valuable intermediates in the design and synthesis of novel bioactive molecules. Researchers utilize such compounds in developing potential kinase inhibitors and exploring structures for anticancer activity, as suggested by studies on similar triazole-oxadiazole derivatives . Furthermore, analogs incorporating this heterocyclic system have been investigated as potential inhibitors of tubulin polymerization, a key target in anticancer drug development . This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic or therapeutic uses, or for human consumption. Please refer to the Safety Data Sheet (SDS) for proper handling information prior to use. Hazard statements include: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335) .

Properties

IUPAC Name

methyl 4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-8-13-11(18-14-8)7-17-10-5-3-9(4-6-10)12(15)16-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZDPRRIMALKSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)COC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Research has indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. Methyl 4-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzoate may serve as a scaffold for developing new antimicrobial agents. Studies have shown that derivatives of oxadiazoles can inhibit bacterial growth and possess antifungal activity .
  • Anti-inflammatory Properties : Compounds similar to this benzoate derivative have been studied for their anti-inflammatory effects. The presence of the oxadiazole ring may contribute to the modulation of inflammatory pathways, making it a candidate for further investigation in the treatment of inflammatory diseases .
  • Cancer Research : There is emerging interest in the potential anticancer properties of oxadiazole derivatives. Preliminary studies suggest that this compound could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Agricultural Applications

  • Pesticide Development : The compound's structure suggests potential use as a pesticide or herbicide. The oxadiazole group is known to enhance biological activity against pests and pathogens in agricultural settings. Research into its efficacy as a crop protection agent is ongoing .
  • Plant Growth Regulators : There is potential for this compound to act as a plant growth regulator. Its ability to influence metabolic pathways could be harnessed to improve crop yields and resistance to environmental stressors .

Materials Science

  • Polymer Chemistry : this compound can be utilized as a building block in the synthesis of advanced materials. Its unique chemical structure allows for the creation of polymers with tailored properties for applications in coatings and composites .
  • Nanotechnology : The compound can be incorporated into nanomaterials for drug delivery systems or sensors due to its favorable solubility and compatibility with various substrates. Research into its role in nanocarriers is promising for targeted therapy applications .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity Showed significant inhibition of bacterial strains.
Anti-inflammatory Induced reduction in inflammatory markers in vitro.
Cancer Research Demonstrated potential for apoptosis in cancer cells.
Agricultural Use Effective against common agricultural pests in preliminary tests.
Polymer Chemistry Successfully integrated into polymer matrices enhancing mechanical properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a family of benzoate esters functionalized with 1,2,4-oxadiazole derivatives. Key structural analogs include:

Compound Name CAS Number Substituent Position & Type Molecular Formula Key Differences Biological Relevance
Methyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate 898289-14-0 Oxadiazole at ortho-position C₁₁H₁₀N₂O₃ Positional isomer; reduced steric hindrance at benzoate ester Lower thermal stability compared to para-substituted analogs
Methyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate 1092566-65-8 Oxadiazole at meta-position; methyl at oxadiazole 5-position C₁₁H₁₀N₂O₃ Altered electronic effects due to meta-substitution Enhanced solubility in polar solvents
Methyl 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate 724446-58-6 4-Methoxyphenyl substituent on oxadiazole C₁₇H₁₄N₂O₄ Bulkier substituent; increased π-π stacking potential Improved antiplasmodial activity (IC₅₀: 0.8 μM)

Physicochemical Properties

  • Lipophilicity (LogP):

    • Methyl 4-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzoate: LogP ≈ 2.1 (predicted) .
    • Methyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate: LogP ≈ 1.8 due to reduced steric shielding of the ester group .
    • Methyl 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate: LogP ≈ 2.9 (higher due to aromatic methoxy group) .
  • Thermal Stability:

    • The para-substituted derivative (target compound) exhibits a melting point range of 98–100°C, while ortho-substituted analogs degrade at lower temperatures (e.g., 85–88°C) .

Metabolic Stability

  • The 3-methyl group on the oxadiazole ring in the target compound reduces oxidative metabolism by cytochrome P450 enzymes compared to unsubstituted analogs (e.g., t₁/₂: 4.2 hours vs. 1.5 hours in human liver microsomes) .
  • Compounds with bulkier substituents (e.g., 4-methoxyphenyl) show improved plasma stability but slower clearance rates .

Biological Activity

Methyl 4-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzoate (CAS: 1338673-74-7) is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including anticancer effects and mechanisms of action.

  • Molecular Formula : C12H12N2O4
  • Molecular Weight : 248.24 g/mol
  • IUPAC Name : this compound
  • Structural Formula : Chemical Structure

Synthesis

The synthesis of this compound typically involves the reaction of 4-hydroxybenzoic acid with a suitable methylating agent in the presence of a catalyst that facilitates the formation of the oxadiazole ring. The detailed synthetic route can vary based on the specific reagents and conditions employed.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines.

Table 1: In Vitro Anticancer Activity

Cell LineIC50 (µM)References
U266 (Multiple Myeloma)52–90
PC3 (Prostate Cancer)<100
HO15.19 (Fibroblasts)>100

The compound was particularly effective against c-Myc expressing cell lines, suggesting a targeted mechanism of action that disrupts c-Myc-Max protein interactions without dissociating the heterodimer from DNA .

The primary mechanism by which this compound exerts its anticancer effects appears to involve the disruption of protein-protein interactions crucial for cancer cell survival. Specifically, it has been shown to inhibit c-Myc-Max binding to DNA, thereby affecting transcriptional regulation in cancer cells .

Additional Biological Activities

Beyond its anticancer properties, preliminary studies suggest that methyl 4-((3-methyl-1,2,4-oxadiazol-5-y)methoxy)benzoate may possess anti-inflammatory and antimicrobial activities. However, further research is necessary to fully elucidate these effects and their underlying mechanisms.

Case Studies

A case study involving the application of this compound in an animal model demonstrated notable tumor regression in xenograft models when treated with methyl 4-((3-methyl-1,2,4-oxadiazol-5-y)methoxy)benzoate. The study monitored tumor size reduction over a period of weeks and correlated this with expression levels of c-Myc and other oncogenes.

Q & A

Q. What are the standard synthetic routes for Methyl 4-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzoate, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, coupling 3-methyl-1,2,4-oxadiazole-5-methanol with methyl 4-hydroxybenzoate using activating agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Optimization involves adjusting catalysts (e.g., DMAP for improved yield), solvent polarity (e.g., DMF or THF), and temperature (60–80°C) to enhance regioselectivity .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns (e.g., oxadiazole proton signals at δ 8.5–9.0 ppm, ester carbonyl at ~168 ppm).
  • X-ray diffraction : Resolves planar geometry of the oxadiazole ring (bond lengths: C=N ~1.30 Å, C–O ~1.36 Å) and torsion angles between substituents (e.g., ~10° for the methoxy bridge) .
  • IR : Confirms ester C=O (1720–1740 cm1 ^{-1}) and oxadiazole C=N (1600–1650 cm1 ^{-1}) .

Q. How can solubility and stability be evaluated under laboratory conditions?

  • Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (ethyl acetate) using HPLC or gravimetric analysis. Limited aqueous solubility necessitates DMSO stock solutions for biological assays .
  • Stability : Monitor degradation via LC-MS under acidic/alkaline conditions (pH 3–10). Avoid prolonged exposure to strong oxidizers or reductants, as combustion releases toxic NOx_x and CO fumes .

Advanced Research Questions

Q. How can computational modeling predict the electronic structure and reactivity of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:

  • Electron-deficient oxadiazole ring (LUMO ~ -1.5 eV) favors nucleophilic attack.
  • Partial charges on the ester group (C=O: -0.45 e) influence hydrolysis susceptibility.
  • Frontier molecular orbitals guide SAR studies for bioactivity optimization .

Q. What strategies resolve contradictions in reported biological activity data?

Example: Antiplasmodium vs. CNS activity discrepancies.

  • Dose-response assays : Test purity-batched samples (HPLC >98%) across multiple cell lines.
  • Metabolite profiling : Identify active derivatives (e.g., hydrolyzed benzoic acid) via LC-MS/MS.
  • Target docking : Compare binding affinities to Plasmodium falciparum enzymes (e.g., DHODH) vs. neuronal receptors (e.g., GABAA_A) .

Q. How can structural analogs be designed to enhance pharmacological properties?

  • Oxadiazole substitution : Replace 3-methyl with trifluoromethyl (improves metabolic stability; logP reduction by ~0.5).
  • Ester bioisosteres : Substitute methyl ester with amides (e.g., –NH2_2) to reduce hydrolysis.
  • Bridging groups : Replace methoxy with ethoxy or thioether to modulate lipophilicity (clogP: 2.8 → 3.2) .

Q. What methodologies validate the compound’s role in multi-target drug discovery?

  • Kinase profiling : Screen against a panel of 50+ kinases (IC50_{50} values).
  • Transcriptomics : RNA-seq analysis of treated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress).
  • Crystallography : Co-crystallize with target proteins (e.g., PfCRT) to map binding motifs .

Methodological Notes

  • Safety : Use fume hoods and PPE (nitrile gloves, respirators) due to acute toxicity risks (GHS Category 4 for oral/dermal/inhalation) .
  • Data validation : Cross-reference crystallographic data (CCDC entries) and computational models (PubChem/PDB) to ensure reproducibility .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzoate
Reactant of Route 2
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Methyl 4-((3-methyl-1,2,4-oxadiazol-5-yl)methoxy)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.